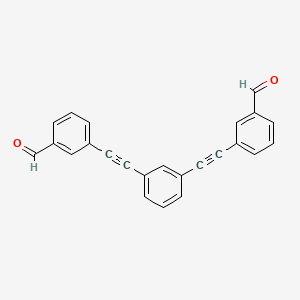
1,3-Bis(3-formylphenylethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 It is a derivative of benzene, featuring two formylphenylethynyl groups attached to the 1 and 3 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the following key steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of 1,3-diiodobenzene with 3-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3-Bis(3-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 1,3-Bis(3-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(3-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
科学研究应用
1,3-Bis(3-formylphenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 1,3-Bis(3-formylphenylethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of formyl groups and the conjugated ethynylbenzene system. The formyl groups can undergo nucleophilic addition reactions, while the ethynylbenzene system can participate in π-π interactions and conjugation with other aromatic systems. These properties make it a versatile compound for various applications.
相似化合物的比较
Similar Compounds
1,4-Bis(3-formylphenylethynyl)benzene: Similar structure but with formylphenylethynyl groups at the 1 and 4 positions.
1,3-Bis(phenylethynyl)benzene: Lacks the formyl groups, resulting in different reactivity and applications.
1,3-Bis(4-formylphenylethynyl)benzene: Similar structure but with formyl groups at the 4 positions of the phenylethynyl groups.
Uniqueness
1,3-Bis(3-formylphenylethynyl)benzene is unique due to the specific positioning of the formylphenylethynyl groups, which influences its chemical reactivity and potential applications. The presence of formyl groups at the 3 positions allows for specific interactions and reactions that are not possible with other similar compounds.
属性
分子式 |
C24H14O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-[2-[3-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-18H |
InChI 键 |
QLKMWQVVRDSPCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC(=C3)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



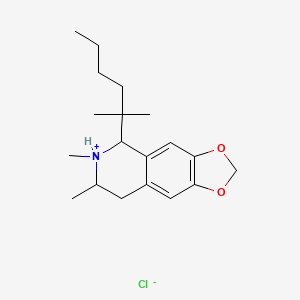

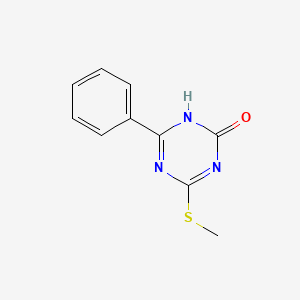

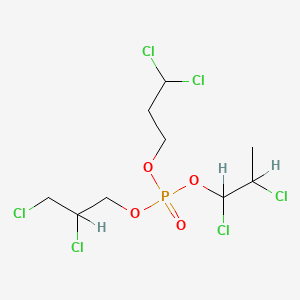


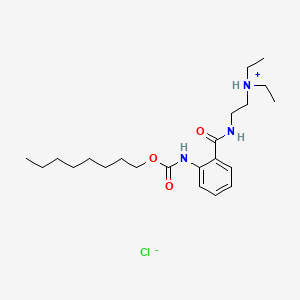
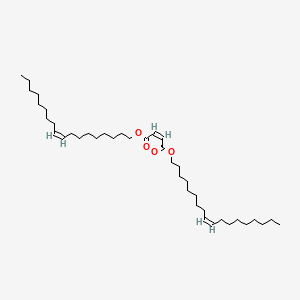

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
